{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid
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Overview
Description
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethyl groups, and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid typically involves multiple steps, starting with the bromination of a naphthalene derivative. The process includes:
Bromination: Introduction of bromine atoms to the naphthalene core.
Alkylation: Addition of ethyl groups to the brominated naphthalene.
Esterification: Formation of the acetic acid ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the bromine atoms to form a less reactive compound.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a debrominated naphthalene compound.
Scientific Research Applications
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **2,3-Dibromo-7-ethyl-4-(4-methylphenyl)naphthalen-1-yl]oxy}acetic acid
- **2,3-Dibromo-7-ethyl-4-(4-propylphenyl)naphthalen-1-yl]oxy}acetic acid
Uniqueness
{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid is unique due to its specific substitution pattern and the presence of both bromine and ethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
80826-08-0 |
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Molecular Formula |
C22H20Br2O3 |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
2-[2,3-dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C22H20Br2O3/c1-3-13-5-8-15(9-6-13)19-16-10-7-14(4-2)11-17(16)22(21(24)20(19)23)27-12-18(25)26/h5-11H,3-4,12H2,1-2H3,(H,25,26) |
InChI Key |
GRNPBYPVTQIEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC(=C3)CC)OCC(=O)O)Br)Br |
Origin of Product |
United States |
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